Geometrical Isomerism Determines Antiproliferative Potency: cis-Ru(bpy)₂Cl₂ vs. trans-Ru(qpy)Cl₂
In a direct head-to-head comparison of thermally activated Ru(II) polypyridyl complexes, the trans-configured trans-Ru(qpy)Cl₂ exhibited 7.1- to 9.5-fold greater cytotoxicity than cis-Ru(bpy)₂Cl₂ against HL-60 and A549 cancer cell lines [1]. This inverse geometry-activity relationship—opposite to the cisplatin paradigm—establishes that the cis configuration is not universally optimal and must be selected based on the intended application. For users developing trans-selective chemotherapeutics or studying geometry-dependent DNA interactions, cis-Ru(bpy)₂Cl₂ serves as the essential cis-configured reference standard.
| Evidence Dimension | Cytotoxicity (fold-difference in potency) |
|---|---|
| Target Compound Data | cis-Ru(bpy)₂Cl₂: baseline cytotoxicity (less potent) |
| Comparator Or Baseline | trans-Ru(qpy)Cl₂: 7.1–9.5× more potent |
| Quantified Difference | 7.1–9.5× higher cytotoxicity for trans isomer |
| Conditions | HL-60 (human promyelocytic leukemia) and A549 (human lung carcinoma) cell lines; 72 h incubation; 0–100 µM dose range; Resazurin viability assay |
Why This Matters
Procurement of the authentic cis isomer is non-negotiable for any study where geometrical configuration is an experimental variable or where trans contamination would confound biological readouts.
- [1] Wachter, E., Zamora, A., Heidary, D. K., Ruiz, J. & Glazer, E. C. Geometry matters: inverse cytotoxic relationship for cis/trans-Ru(II) polypyridyl complexes from cis/trans-[PtCl₂(NH₃)₂]. Chem. Commun. 52, 10121–10124 (2016). View Source
